molecular formula C8H8ClNO2 B056495 3-(6-Chloropyridin-3-yl)propanoic acid CAS No. 117528-23-1

3-(6-Chloropyridin-3-yl)propanoic acid

Cat. No. B056495
M. Wt: 185.61 g/mol
InChI Key: MQMSQJZCCYCXSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(6-Chloropyridin-3-yl)propanoic acid often involves multi-step processes that may include condensation reactions, treatment with different reagents, and specific conditions to achieve desired intermediates and final products. For instance, synthesis routes can involve reactions with nitrile imines, dichlorobis(benzonitrile)palladium(II), and other specific reagents to form complex products with potential biological and chemical utility (El-Abadelah et al., 2018).

Molecular Structure Analysis

The molecular geometry and vibrational frequencies of related compounds have been calculated using advanced computational methods, such as the Hartree–Fock and density functional theory (DFT). These studies help in understanding the compound's ground state geometry and spectral properties, providing insight into its molecular structure and stability (Arslan et al., 2007).

Chemical Reactions and Properties

Reactions involving 3-(6-Chloropyridin-3-yl)propanoic acid derivatives can lead to the formation of complex structures with unique properties. These reactions are often influenced by the compound's electronic structure, leading to products that incorporate additional functional groups or form new chemical bonds, which can significantly alter their chemical behavior and potential applications (Dobbin et al., 1993).

Physical Properties Analysis

The physical properties of 3-(6-Chloropyridin-3-yl)propanoic acid and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. X-ray crystallography and other analytical techniques are used to elucidate the crystal structures, revealing the arrangement of atoms within the compound and how this influences its physical properties (Shen et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-(6-Chloropyridin-3-yl)propanoic acid, such as reactivity with various reagents, stability under different conditions, and potential for forming chemical bonds, are essential for its application in synthesis and drug design. Studies on its chemical reactions, mechanisms, and outcomes provide valuable information for exploiting its chemical properties in various domains (Noel & Pichat, 1983).

Scientific Research Applications

Chlorogenic Acid: Pharmacological and Therapeutic Roles

Chlorogenic Acid (CGA) is a phenolic compound with a broad spectrum of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and the ability to modulate lipid and glucose metabolism. Its widespread presence in green coffee extracts and tea underscores its significance in dietary intake and potential therapeutic applications. CGA's diverse roles highlight the importance of phenolic compounds in health and disease management, suggesting areas where 3-(6-Chloropyridin-3-yl)propanoic acid might find relevance if it shares similar pharmacological properties (Naveed et al., 2018).

Role of Chlorogenic Acid as a Nutraceutical

CGA also stands out for its nutraceutical properties, particularly in the management of metabolic syndrome, through anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its application extends to being a food additive, where its antimicrobial properties can help preserve food products, indicating the compound's versatility and potential as a beneficial additive in dietary supplements and functional foods (Santana-Gálvez et al., 2017).

Sorption of Herbicides to Soil and Minerals

Research on the sorption of phenoxy herbicides, including compounds like 2,4-Dichlorophenoxyacetic acid and related chemicals, to soil and organic matter, sheds light on environmental interactions of chlorinated pyridines and their analogs. This study informs the environmental fate and mobility of such compounds, suggesting implications for 3-(6-Chloropyridin-3-yl)propanoic acid if used in agricultural settings (Werner et al., 2012).

Biotechnological Production and Applications

The biotechnological production of lactic acid from biomass, highlighting pathways for converting organic acids into value-added chemicals, exemplifies the potential for 3-(6-Chloropyridin-3-yl)propanoic acid in biotechnological applications. Such pathways could be explored for the conversion of similar compounds into industrially relevant chemicals or materials (Gao et al., 2011).

Safety And Hazards

The safety data sheet for “3-(6-Chloropyridin-3-yl)propanoic acid” suggests avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols . In case of contact, it is recommended to wash off with soap and plenty of water .

properties

IUPAC Name

3-(6-chloropyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1,3,5H,2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMSQJZCCYCXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555438
Record name 3-(6-Chloropyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Chloropyridin-3-yl)propanoic acid

CAS RN

117528-23-1
Record name 3-(6-Chloropyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(6-chloropyridin-3-yl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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